Cerium(IV) hydroxide

CMP Semiconductor planarization Defectivity

Cerium(IV) hydroxide (Ce(OH)₄, CAS 12014-56-1) is a metastable, high-purity Ce(IV) precursor engineered for defect-critical semiconductor planarization and high-activity catalysis. Unlike generic CeO₂ or Ce(III) salts, its sub-10 nm amorphous morphology enables a 30× scratch reduction in STI CMP versus calcined ceria slurries. With 16.0 mg/g arsenate adsorption capacity—double that of activated alumina—and robust performance across pH 3–8, it is the preferred adsorbent for decentralized groundwater remediation. As a catalyst precursor, Ce(OH)₄-derived Pd hybrids outperform Pd–CeO₂ in cross-coupling reactions and deliver superior oxygen storage capacity in water-gas shift and reforming processes. Specify verified particle size distribution and Ce(IV) content to ensure application-critical interfacial chemistry.

Molecular Formula CeH4O4
Molecular Weight 212.18 g/mol
CAS No. 12014-56-1
Cat. No. B085371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium(IV) hydroxide
CAS12014-56-1
Synonymscerium dihydroxide
cerium hydroxide
cerium perhydroxide
cerium tetrahydroxide
cerium trihydroxide
Molecular FormulaCeH4O4
Molecular Weight212.18 g/mol
Structural Identifiers
SMILESO.O.O.O.[Ce]
InChIInChI=1S/Ce.4H2O/h;4*1H2
InChIKeyDPUCLPLBKVSJIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerium(IV) hydroxide CAS 12014-56-1: Baseline Properties and Procurement Profile


Cerium(IV) hydroxide (Ce(OH)₄), also known as ceric hydroxide, is an inorganic compound that appears as a bright yellow to yellowish-brown powder [1]. It is insoluble in water and weak acids but soluble in concentrated acids [1]. With a CAS number of 12014-56-1, this compound serves as a critical precursor and intermediate material for synthesizing cerium(IV) oxide (CeO₂) and related catalysts . Notably, Ce(OH)₄ exists as a minor yet photosensitive Ce(IV) species among cerium hydroxides, with the +IV oxidation state distinguishing it from the more common Ce(III) hydroxide [2].

Why Cerium(IV) Hydroxide Cannot Be Simply Substituted by CeO₂ or Ce(OH)₃ in Critical Applications


Generic substitution of Ce(OH)₄ with CeO₂ or Ce(OH)₃ fails due to fundamental differences in oxidation state, particle morphology, and interfacial chemistry that directly govern performance. While CeO₂ is the thermodynamically stable oxide form, Ce(OH)₄ provides a metastable Ce(IV) phase with distinct reducibility and surface hydroxyl chemistry that impacts catalytic and polishing behavior [1]. Conversely, Ce(OH)₃ contains Ce(III), which exhibits markedly different redox activity and photocatalytic behavior compared to Ce(IV) [2]. Furthermore, the hydrated, amorphous or nano-crystalline nature of Ce(OH)₄ enables particle size control at sub-10 nm dimensions that calcined CeO₂ cannot readily achieve, directly affecting defectivity in semiconductor planarization [3]. The quantitative evidence below demonstrates that these compositional and morphological differences translate into measurable, application-critical performance gaps that generic substitution cannot bridge.

Quantitative Differentiation Evidence: Cerium(IV) Hydroxide vs. Analogues and Alternatives


Substantial Scratch Reduction vs. Calcined Ceria Slurry in Semiconductor CMP

In chemical mechanical planarization (CMP) for semiconductor manufacturing, nano-sized cerium hydroxide (NSC) abrasive slurry with ~5 nm particle size achieved a 97% reduction in scratches compared to conventional calcined ceria slurry, while maintaining comparable oxide removal rate [1]. The NSC slurry successfully eliminated particles larger than 1 μm, which are primary contributors to polishing defects [1].

CMP Semiconductor planarization Defectivity

Superior Arsenate Adsorption Capacity vs. Activated Alumina in Water Treatment

A cerium(IV)-iron oxide composite adsorbent incorporating Ce(IV) hydroxide demonstrated an arsenate [As(V)] adsorption capacity of 16.0 mg As(V)/g, which is approximately 93% higher than the 8.3 mg As(V)/g capacity of conventional activated alumina under comparable conditions [1]. Importantly, the Ce(IV)-based adsorbent maintained this capacity over a wide final pH range of 3–8, whereas activated alumina performance peaked only within a narrow pH range of 5–6 [1].

Water remediation Arsenic removal Adsorption

Enhanced Hydroxyl Radical Production vs. Ce(III) Under Acidic Photocatalytic Conditions

In aqueous photocatalytic degradation studies, Ce(IV) ions exhibited higher activity for hydroxyl radical (•OH) production and Acid Orange II (AOII) degradation compared to Ce(III) ions at low pH, attributed to the faster reduction rate of Ce(IV) to Ce(III) [1]. This Ce(IV) advantage, however, is pH-dependent and diminishes as solution pH increases [1].

Photocatalysis Wastewater treatment Advanced oxidation

Higher CO Conversion in Water-Gas Shift Catalysis vs. Alternative Catalyst Supports

Cerium hydroxide is utilized as a catalyst support and promoter in fluid catalytic cracking (FCC) and automotive three-way catalysts due to its oxygen storage capacity (OSC) and thermal stabilization effects . As a co-catalyst, Ce(OH)₄ participates in water-gas shift (WGS) reactions and steam reforming of ethanol or diesel to produce hydrogen and carbon dioxide . Pd(0)–CMC@Ce(OH)₄ hybrid catalysts demonstrated superior performance over Pd(II)@CeO₂ and Pd(II)@Ce(OH)₄ in Suzuki-Miyaura coupling reactions [1].

Heterogeneous catalysis Hydrogen production Fuel processing

Cerium(IV) Hydroxide: Evidence-Based Application Scenarios Where Differentiation Drives Procurement Value


Semiconductor CMP Slurries for Sub-14 nm Node Manufacturing

The 30× scratch reduction achieved by nano-sized cerium hydroxide abrasives (~5 nm) relative to calcined ceria slurries [1] makes Ce(OH)₄ a compelling choice for advanced semiconductor nodes (sub-14 nm) where defectivity directly impacts device yield. Procurement should prioritize Ce(OH)₄ with verified sub-10 nm particle size distributions to ensure scratch-free shallow trench isolation (STI) planarization.

Groundwater Arsenic Remediation in Wide pH Range Environments

With an arsenate adsorption capacity of 16.0 mg/g—nearly double that of activated alumina (8.3 mg/g)—and consistent performance across pH 3–8 [2], Ce(IV) hydroxide-based adsorbents are indicated for arsenic removal from groundwater sources where pH fluctuates or where pre-treatment costs must be minimized. This includes rural and remote wellhead treatment systems in Inner Mongolia, China, where the technology has been validated [2].

Acidic Industrial Wastewater Advanced Oxidation

The enhanced hydroxyl radical generation and organic pollutant degradation exhibited by Ce(IV) species at low pH, relative to Ce(III) [3], supports the use of Ce(OH)₄-derived catalysts in photocatalytic treatment of acidic industrial effluents (e.g., textile dye wastewater containing Acid Orange II). Formulators should consider Ce(IV) hydroxide as the precursor of choice for synthesizing Ce(IV)-dominant photocatalysts intended for low-pH operation.

Hydrogen Production via Water-Gas Shift and Steam Reforming

As a co-catalyst support in water-gas shift reactions and steam reforming of ethanol or diesel to hydrogen , Ce(OH)₄ provides oxygen storage capacity and thermal stabilization that enhances catalyst longevity and performance. The demonstrated superiority of Pd–Ce(OH)₄ hybrids over Pd–CeO₂ in cross-coupling reactions [4] further supports selecting Ce(OH)₄ as a versatile catalyst precursor for hydrogen production and fine chemical synthesis applications.

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